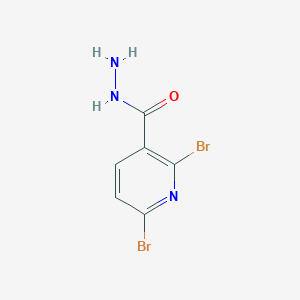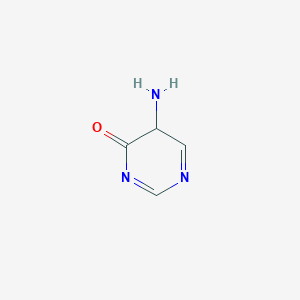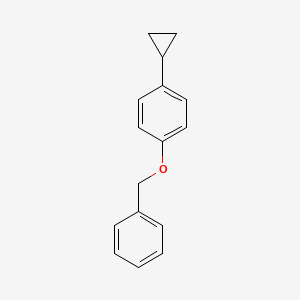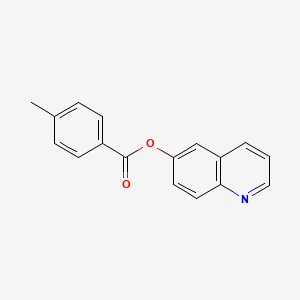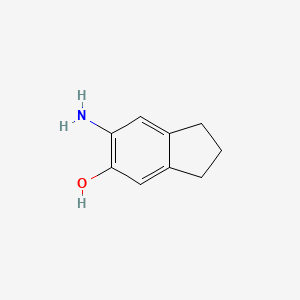
6-amino-2,3-dihydro-1H-inden-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-amino-2,3-dihydro-1H-inden-5-ol is a chemical compound with the molecular formula C9H11NO It is a derivative of indane, featuring an amino group at the 6th position and a hydroxyl group at the 5th position on the indane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2,3-dihydro-1H-inden-5-ol typically involves the following steps:
Starting Material: The synthesis begins with indanone, which is commercially available.
Reduction: Indanone is reduced to indanol using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar steps as mentioned above but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
6-amino-2,3-dihydro-1H-inden-5-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced further to remove the hydroxyl group, forming a fully saturated indane derivative.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products Formed
Oxidation: 6-amino-2,3-dihydro-1H-inden-5-one.
Reduction: 6-amino-2,3-dihydroindane.
Substitution: N-acyl or N-alkyl derivatives of this compound.
科学研究应用
6-amino-2,3-dihydro-1H-inden-5-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
作用机制
The mechanism of action of 6-amino-2,3-dihydro-1H-inden-5-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or activating biological processes. Detailed studies are required to elucidate the exact pathways and targets involved .
相似化合物的比较
Similar Compounds
5-Hydroxyindan: Similar structure but lacks the amino group.
Indan-1-one: Contains a carbonyl group instead of a hydroxyl group.
6-aminoindane: Lacks the hydroxyl group.
Uniqueness
6-amino-2,3-dihydro-1H-inden-5-ol is unique due to the presence of both amino and hydroxyl groups on the indane ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
属性
CAS 编号 |
61520-24-9 |
|---|---|
分子式 |
C9H11NO |
分子量 |
149.19 g/mol |
IUPAC 名称 |
6-amino-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C9H11NO/c10-8-4-6-2-1-3-7(6)5-9(8)11/h4-5,11H,1-3,10H2 |
InChI 键 |
HTLLODRBNFYRKI-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC(=C(C=C2C1)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


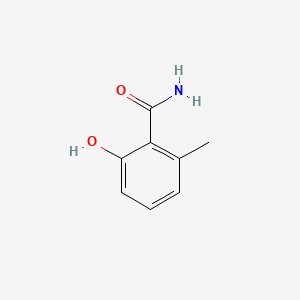
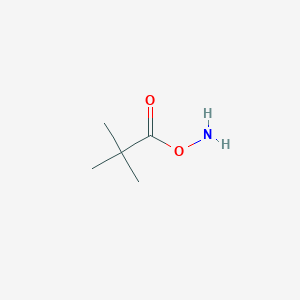

![7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B15072744.png)
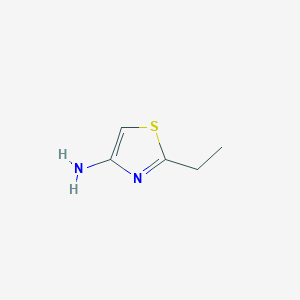
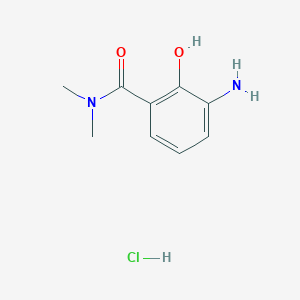
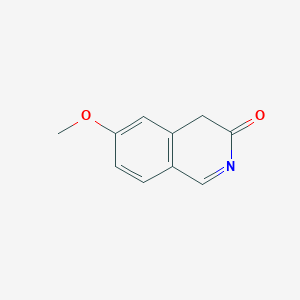
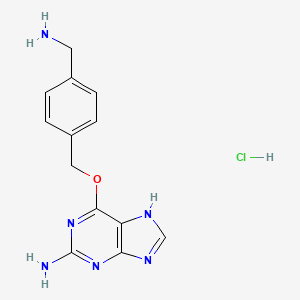
![Pyrazolo[1,5-a]pyrimidin-3-ylmethanol](/img/structure/B15072777.png)
